amine hydrochloride CAS No. 1607277-68-8](/img/structure/B1378739.png)
[2-(4-Bromophenyl)propan-2-yl](2-methylpropyl)amine hydrochloride
Übersicht
Beschreibung
“2-(4-Bromophenyl)propan-2-ylamine hydrochloride” is a chemical compound with the CAS Number: 1607277-68-8 . It has a molecular weight of 306.67 . The IUPAC name for this compound is N-(2-(4-bromophenyl)propan-2-yl)-2-methylpropan-1-amine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20BrN.ClH/c1-10(2)9-15-13(3,4)11-5-7-12(14)8-6-11;/h5-8,10,15H,9H2,1-4H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.67 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization
A study on a related compound, PF-04455242, which is a novel κ-opioid receptor (KOR) antagonist, showed high affinity and selectivity for human, rat, and mouse KORs. The research demonstrated the compound's potential for treating depression and addiction disorders, highlighting its ability to block KOR and MOR agonist-induced analgesia and inhibit ex vivo binding to KOR and MOR receptors. This suggests that similar compounds, including the one , could be of interest for pharmacological research focusing on the modulation of opioid receptors (Grimwood et al., 2011).
Serotonin Uptake Inhibition
Research on 4-(p-bromophenyl)-bicyclo (2,2,2)octan-1-amine, which shares structural similarities with the compound , has shown it to be a potent and relatively selective inhibitor of uptake into serotonin neurons. This indicates its potential utility in studying and possibly treating conditions associated with serotonin system dysregulation, such as depression or anxiety (Fuller et al., 1978).
Analytical and Forensic Science
In the realm of analytical and forensic science, studies have identified and characterized various cathinones, highlighting methods for the identification of these substances through GC-MS, IR, NMR, and other spectroscopic techniques. This research is essential for the detection and analysis of synthetic cathinones in forensic investigations, which could extend to compounds with similar structures or functional groups (Nycz et al., 2016).
Drug Metabolism and Design
Another study focused on the design, synthesis, and bioactivities of analogs of DDPH as α₁-adrenoceptors antagonists, with modifications aimed at improving metabolic stability and pharmacological activity. This underscores the importance of structural modification in drug development for enhancing therapeutic potential and safety profiles (Xi et al., 2011).
Molecular Dynamics and Quantum Chemical Studies
Research on thiazole and thiadiazole derivatives for corrosion inhibition of iron presents an application of chemical compounds in materials science, demonstrating how quantum chemical parameters and molecular dynamics simulations can predict corrosion inhibition performance. This highlights the broader applicability of chemical compounds in fields beyond pharmacology and biomedical research (Kaya et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(4-bromophenyl)propan-2-yl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN.ClH/c1-10(2)9-15-13(3,4)11-5-7-12(14)8-6-11;/h5-8,10,15H,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXDLTAKWBRXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)(C)C1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)

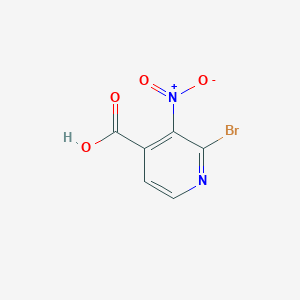
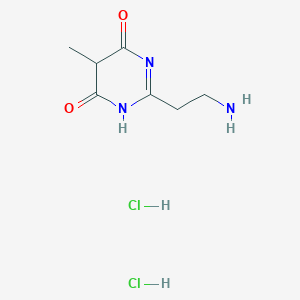
![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
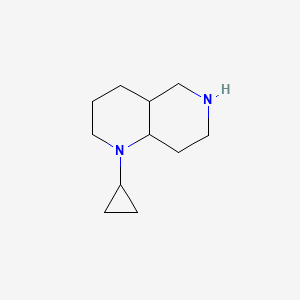

![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
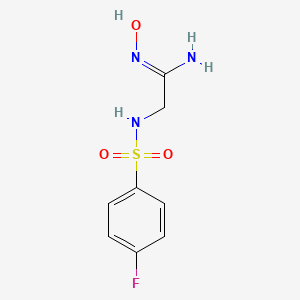
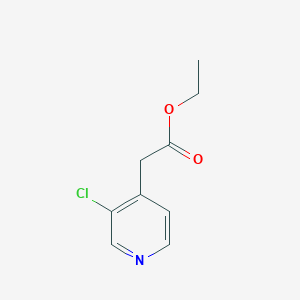
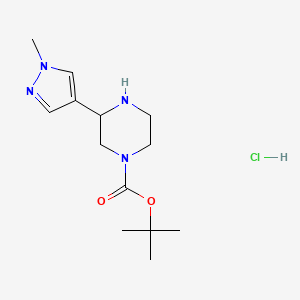
![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)